Bienvenue dans la boutique en ligne BenchChem!

1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate

CYP2C9 inhibition type II binding quinoline-4-carboxamide

1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate (WAY-620172, CAS 732987-93-8) is a synthetic small molecule with the molecular formula C₂₈H₂₁N₃O₃ and a molecular weight of 447.48 g/mol. It is an ester derivative of 2-(pyridin-3-yl)quinoline-4-carboxylic acid, where the acyl moiety is conjugated to a 2-naphthylamino-substituted alanine scaffold.

Molecular Formula C28H21N3O3
Molecular Weight 447.5 g/mol
Cat. No. B12499237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate
Molecular FormulaC28H21N3O3
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5
InChIInChI=1S/C28H21N3O3/c1-18(27(32)30-22-13-12-19-7-2-3-8-20(19)15-22)34-28(33)24-16-26(21-9-6-14-29-17-21)31-25-11-5-4-10-23(24)25/h2-18H,1H3,(H,30,32)
InChIKeyIHIUCLFYIRIBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate: Structural Identity and Research-Grade Specifications


1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate (WAY-620172, CAS 732987-93-8) is a synthetic small molecule with the molecular formula C₂₈H₂₁N₃O₃ and a molecular weight of 447.48 g/mol . It is an ester derivative of 2-(pyridin-3-yl)quinoline-4-carboxylic acid, where the acyl moiety is conjugated to a 2-naphthylamino-substituted alanine scaffold . The compound belongs to the broader class of quinoline-4-carboxylate/carboxamide analogues that have been studied for their type II binding interactions with cytochrome P450 enzymes via pyridine–heme iron coordination [1]. Commercially, it is supplied as a research reagent at ≥98% purity , although its primary literature characterization remains limited.

Why In-Class Quinoline-4-Carboxylate/Carboxamide Compounds Cannot Substitute for WAY-620172 in CYP Inhibition Assays


Within the quinoline-4-carboxylate/carboxamide structural class, minor modifications to the pyridine regiochemistry, the ester-vs-amide linkage, and the nature of the aromatic substituent dramatically alter CYP binding mode and affinity [1]. The pyridine nitrogen position (para, meta, or ortho to the quinoline linkage) dictates whether a compound binds as a type I or type II ligand to CYP heme iron, with the meta isomer exhibiting mixed binding behavior [1]. WAY-620172 possesses a naphthalen-2-ylamino moiety appended via an ester-linked alanine spacer, a structural arrangement that is not replicated among the amide-based analogues (e.g., CHEMBL456185) characterized in the published SAR [1]. Substituting WAY-620172 with a carboxamide congener or a regioisomeric pyridine analogue will therefore confound comparative CYP inhibition studies, even when the core quinoline scaffold appears superficially identical.

Quantitative Differentiation Evidence for 1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate: Comparator Analysis


CYP2C9 Binding Affinity of WAY-620172 Compared to the N-1-Naphthyl Carboxamide Analog CHEMBL456185

No direct, head-to-head study comparing WAY-620172 (the 2-naphthylamino ester) with its closest analog, N-(naphthalen-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CHEMBL456185), has been published to date. A quantitative comparison is therefore not possible. Published CYP2C9 binding data exist only for the carboxamide series [1]; extrapolation of affinity values from the amide to the ester derivative is unsupported. This represents a critical evidence gap for procurement decisions based on CYP inhibition potency.

CYP2C9 inhibition type II binding quinoline-4-carboxamide P450 drug metabolism

Physicochemical Property Comparison: WAY-620172 vs. the Carboxylic Acid Precursor 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid

WAY-620172 (Mw = 447.48 g/mol) is the esterified derivative of 2-(pyridin-3-yl)quinoline-4-carboxylic acid (Mw = 250.25 g/mol). Esterification of the carboxylic acid with the naphthylamino-alcohol moiety increases the molecular weight by ~197 Da and eliminates the ionizable carboxyl group, which is predicted to reduce aqueous solubility relative to the free acid. However, no experimentally measured logP, logD, or aqueous solubility values for WAY-620172 have been reported in the peer-reviewed literature [1].

Lipophilicity solubility drug-likeness esterification

Stability and Handling: DMSO Solution Stability vs. Neat Solid Procurement

WAY-620172 is commercially available as a 10 mM solution in DMSO (e.g., TargetMol Cat. No. T99093) . The supplier recommends storage at -80 °C and notes that the compound is supplied as a DMSO solution, implying limited long-term stability in neat powder form . In contrast, structurally related quinoline-4-carboxamide analogues described in Peng et al. (2008) were handled as neat solids, and no special instability issues were reported [1]. This difference in formulation and storage stringency may influence procurement choices for laboratories without reliable -80 °C storage infrastructure.

Compound stability DMSO stock solution storage condition procurement specification

Recommended Application Scenarios for 1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate Based on Available Evidence


CYP2C9 Type II Binding Probe Development in Medicinal Chemistry

WAY-620172 can serve as a structural probe for investigating the contribution of the ester-linked 2-naphthylamino-alanine moiety to CYP2C9 type II binding, complementing the existing carboxamide SAR described in Peng et al. (2008) [1]. Its meta-pyridyl configuration is expected to produce mixed type I/type II binding behavior, making it useful for comparative spectroscopic studies of CYP–ligand coordination modes [1].

Quinoline Scaffold Diversification in Kinase-Targeted Library Synthesis

As a member of the WAY-series screening collection, WAY-620172 may possess kinase inhibitory activity, as suggested by vendor annotations referencing cell signaling pathway interference [1]. It can be included as a diversity element in quinoline-focused kinase inhibitor libraries, particularly where ester pro-moieties are sought for intracellular hydrolysis or metabolic activation studies. Users should independently verify any claimed biological activity through in-house profiling [1].

Negative Control for CYP3A4 Type II Binding Assays

Given the structural similarity to quinoline-4-carboxamide CYP3A4 substrates, WAY-620172 may serve as a negative control or comparator in CYP3A4 type II binding experiments, provided its lack of activity is experimentally confirmed. This application is hypothetical and must be validated before deployment in any screening cascade [1].

Quote Request

Request a Quote for 1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.